molecular formula C17H20N4O2 B492859 N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE

N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B492859
M. Wt: 312.37g/mol
InChI Key: FOYLGCGATQLGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions, functional group modifications, and the introduction of the sec-butyl and dimethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing cost-effective processes. Industrial methods also focus on safety and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE: shares similarities with other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives.

    Other derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37g/mol

IUPAC Name

N-butan-2-yl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-5-11(3)18-16(22)13-9-12-15(20(13)4)19-14-10(2)7-6-8-21(14)17(12)23/h6-9,11H,5H2,1-4H3,(H,18,22)

InChI Key

FOYLGCGATQLGQW-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC2=C(N1C)N=C3C(=CC=CN3C2=O)C

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(N1C)N=C3C(=CC=CN3C2=O)C

Origin of Product

United States

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